molecular formula C20H25BO2 B14457666 5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane CAS No. 70740-63-5

5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane

Katalognummer: B14457666
CAS-Nummer: 70740-63-5
Molekulargewicht: 308.2 g/mol
InChI-Schlüssel: MCMQNOXXEBOFBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of a boronic acid or boronic ester with appropriate diols under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. These methods may include continuous flow synthesis and the use of green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: Conversion to boronic acids or borates.

    Reduction: Formation of borohydrides.

    Substitution: Reactions with nucleophiles or electrophiles to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane can be used as a building block for the synthesis of more complex molecules. Its boron atom can participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling.

Biology and Medicine

In medicinal chemistry, boron-containing compounds are explored for their potential as enzyme inhibitors, anticancer agents, and diagnostic tools. The unique properties of boron allow for the design of molecules with specific biological activities.

Industry

In materials science, such compounds can be used in the development of new materials with unique electronic, optical, or mechanical properties. They may also find applications in catalysis and as intermediates in the production of fine chemicals.

Wirkmechanismus

The mechanism of action of 5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through various pathways. In chemical reactions, its boron atom can form transient intermediates that facilitate the formation of new bonds.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other boron-containing heterocycles such as boronic acids, boronic esters, and boronates. These compounds share some chemical properties but differ in their reactivity and applications.

Uniqueness

5,5-Dibenzyl-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its dibenzyl and isopropyl groups may influence its solubility, stability, and interactions with other molecules.

Eigenschaften

CAS-Nummer

70740-63-5

Molekularformel

C20H25BO2

Molekulargewicht

308.2 g/mol

IUPAC-Name

5,5-dibenzyl-2-propan-2-yl-1,3,2-dioxaborinane

InChI

InChI=1S/C20H25BO2/c1-17(2)21-22-15-20(16-23-21,13-18-9-5-3-6-10-18)14-19-11-7-4-8-12-19/h3-12,17H,13-16H2,1-2H3

InChI-Schlüssel

MCMQNOXXEBOFBT-UHFFFAOYSA-N

Kanonische SMILES

B1(OCC(CO1)(CC2=CC=CC=C2)CC3=CC=CC=C3)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.